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Compound of Interest

Compound Name: Z-3-Amino-propenal

Cat. No.: B1338710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-3-
Amino-propenal (CAS: 25186-34-9), a reactive organic compound with potential applications
in chemical synthesis and biological systems.[1] This document compiles available
spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed
experimental protocols for acquiring such data are also presented.

Overview of Z-3-Amino-propenal

Z-3-Amino-propenal, with the chemical formula C3sHsNO, is an unsaturated amino aldehyde.
[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it
a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and
aldehyde groups are on the same side of the carbon-carbon double bond.

Molecular Structure:

Spectroscopic Data

Precise spectroscopic data for Z-3-Amino-propenal is not widely available in public
databases. The following tables summarize the available and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aldehyde proton (-
~9.5 Doublet 1H
CHO)
_ Vinylic proton (=CH-
~7.0 Doublet of triplets 1H
CHO)
Vinylic proton (Hz2N-
~5.5 Doublet 1H yiep (H=
CH=)
~4.5 Broad singlet 2H Amino protons (-NH2)

Note: Predicted data is based on computational models and may differ from experimental
values.

13C NMR Data

A known 13C NMR spectrum for the related compound, (E)-3-Aminoacrylaldehyde, was
reported by C. Skoetsch and E. Breitmaier in Chemische Berichte in 1977.[2] While specific
data for the Z-isomer from this source is not readily available, the predicted chemical shifts are

as follows:
Chemical Shift (8) ppm Assighment
~195 Carbonyl carbon (C=0)
~150 Vinylic carbon (=CH-NHz)
~100 Vinylic carbon (=CH-CHO)

Note: Predicted data is based on computational models and may differ from experimental
values.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~?) Intensity Assignment
3300-3500 Medium, Broad N-H stretch (Amine)
3000-3100 Medium C-H stretch (Vinylic)
2720-2820 Medium C-H stretch (Aldehyde)
1680 Strong C=0 stretch (Aldehyde,
conjugated)
~1640 Strong C=C stretch (Vinylic)
~1560 Medium N-H bend (Amine)

Note: This data is based on typical IR absorption ranges for the functional groups present in Z-
3-Amino-propenal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Relative Intensity Possible Fragment
71 Moderate [M]* (Molecular lon)
70 High [M-H]*

54 Moderate [M-NHs]*

43 High [M-COJ* or [C2H3N]*
28 High [COI*

Note: The fragmentation pattern is predicted based on the structure of Z-3-Amino-propenal
and general fragmentation rules for amines and aldehydes.[3][4][5][6]
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Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of the Z-3-Amino-propenal sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration.[7]

Instrumentation and Data Acquisition:

Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or
higher).

For *H NMR, a standard pulse program is typically used.[8]

For 13C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

Process the acquired free induction decay (FID) signal using Fourier transformation to obtain
the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

e For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

 Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can
be used by placing a small amount of the sample directly on the ATR crystal.[9]

Instrumentation and Data Acquisition:
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Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.

Place the sample in the spectrometer and acquire the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum,
displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and lonization:

 Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]

o For volatile compounds like Z-3-Amino-propenal, GC-MS with electron ionization (El) is a
common method.[13]

 In El, the sample is bombarded with high-energy electrons, causing ionization and
fragmentation.[13]

Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o A detector counts the number of ions at each m/z value.

e The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Z-3-Amino-propenal.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of Z-3-
Amino-propenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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